Methyl isoindoline-4-carboxylate hydrochloride

Vue d'ensemble

Description

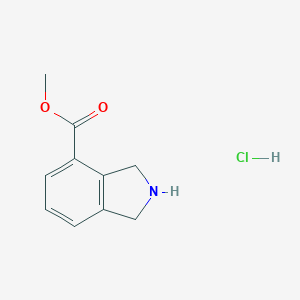

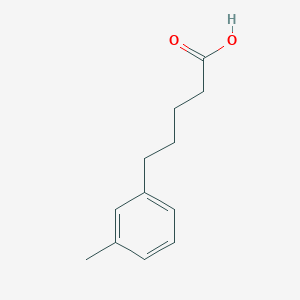

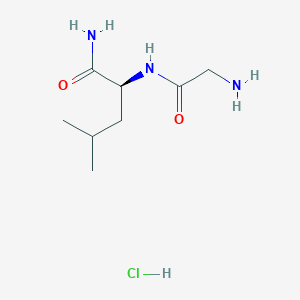

“Methyl isoindoline-4-carboxylate hydrochloride” is a chemical compound with the formula C₁₀H₁₂ClNO₂. It is a white crystalline solid that is soluble in water and methanol . It has a molecular weight of 213.66 .

Synthesis Analysis

This compound is a useful synthetic intermediate in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic Acid . It is used as a reagent in the synthesis of aminoalkylbenzoic acid derivatives for the treatment of various disorders .Molecular Structure Analysis

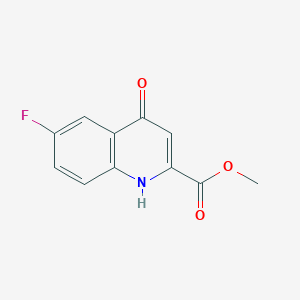

The molecular structure of “Methyl isoindoline-4-carboxylate hydrochloride” is characterized by an isoindoline ring, a carboxylate group, and a methyl group.Physical And Chemical Properties Analysis

“Methyl isoindoline-4-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 213.66 . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Neuroprotection and Neurodegeneration

Compounds structurally related to Methyl Isoindoline-4-Carboxylate Hydrochloride have been studied for their neuroprotective properties. For example, Tetrahydroisoquinolines, sharing a similar heterocyclic core with Methyl Isoindoline-4-Carboxylate, have shown potential in neuroprotection and the treatment of neurodegenerative diseases. These compounds are investigated for their ability to modulate neurotransmitter systems and protect neural cells from damage, potentially offering therapeutic avenues for conditions like Parkinson's disease and stroke (Karsy et al., 2017; Singh & Shah, 2017).

Antimicrobial and Antitumor Applications

The structural framework of Methyl Isoindoline-4-Carboxylate Hydrochloride is found in various bioactive molecules, including those with antimicrobial and antitumor activities. Research on Tetrahydroisoquinolines and related compounds has demonstrated their efficacy in combating microbial infections and tumor growth, suggesting that derivatives of Methyl Isoindoline-4-Carboxylate Hydrochloride could be synthesized and explored for similar bioactivities (Singh & Shah, 2017).

Chemical Synthesis and Catalysis

Compounds with the isoindoline moiety are pivotal in synthetic chemistry, serving as intermediates in the synthesis of complex molecules. Their applications extend to catalysis, where they participate in various cycloaddition reactions and other transformations, highlighting their versatility and utility in developing novel materials and chemicals (Albano & Aronica, 2017).

Antioxidant Properties

Research on related heterocyclic compounds has revealed significant antioxidant properties, which are critical in combating oxidative stress associated with numerous chronic diseases. By studying the functional groups and reactivity of Methyl Isoindoline-4-Carboxylate Hydrochloride, similar antioxidant capabilities can be hypothesized and explored, potentially contributing to the development of new therapeutic agents (Munteanu & Apetrei, 2021).

Safety And Hazards

“Methyl isoindoline-4-carboxylate hydrochloride” is considered hazardous. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

methyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8;/h2-4,11H,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOILCADGXBXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600398 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoindoline-4-carboxylate hydrochloride | |

CAS RN |

127168-90-5 | |

| Record name | Methyl 2,3-dihydro-1H-isoindole-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,3-dihydro-1H-isoindole-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

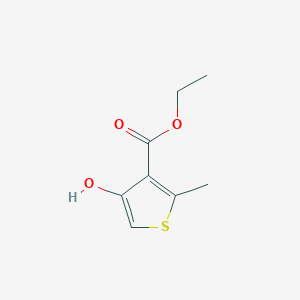

![Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B177505.png)

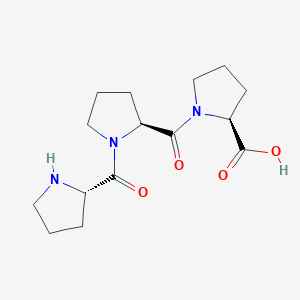

![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)